molecular formula C31H57NO5 B119239 Orlistat Tetradecyl Ester CAS No. 686744-60-5

Orlistat Tetradecyl Ester

Cat. No. B119239
CAS RN: 686744-60-5
M. Wt: 523.8 g/mol
InChI Key: LIFQFEPLLRJNQF-DZUOILHNSA-N
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Description

Orlistat Tetradecyl Ester, also known as Isopentyl Orlistat Tetradecyl Ester, is a derivative of Orlistat . It is a chemical compound commonly used in the pharmaceutical industry as a weight loss medication . It works by inhibiting the enzymes that break down fats in the digestive system, thus preventing the absorption of dietary fats . This results in a decrease in calorie intake and subsequent weight loss .


Molecular Structure Analysis

The molecular formula of Orlistat Tetradecyl Ester is C30H55NO5 . The molecular weight is 509.76 g/mol .


Chemical Reactions Analysis

Esters, such as Orlistat Tetradecyl Ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In hydrolysis, water splits the ester bond .


Physical And Chemical Properties Analysis

Orlistat Tetradecyl Ester is a white, crystalline solid that is soluble in organic solvents, but insoluble in water . It has a molecular weight of 509.76 g/mol .

Scientific Research Applications

Obesity Management

Orlistat Tetradecyl Ester: is primarily used as a weight loss agent due to its ability to inhibit gastrointestinal lipases. These enzymes are responsible for breaking down triglycerides into absorbable free fatty acids. By inhibiting these lipases, Orlistat reduces the absorption of dietary fats, leading to a decrease in caloric intake and aiding in weight management .

Analytical Chemistry

In the field of analytical chemistry, Orlistat Tetradecyl Ester is used to develop stability-indicating methods . For instance, a study has utilized a reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantification of Orlistat in pharmaceutical formulations. This method is crucial for ensuring the quality and efficacy of Orlistat-containing products .

Cardiovascular Disease Research

Research has indicated that Orlistat can influence sterol metabolism , which is significant in the context of cardiovascular diseases (CVD). Orlistat’s effect on reducing the absorption of fats may also lead to a decrease in cholesterol levels, potentially lowering the risk of CVD .

Antioxidant Properties

Orlistat has been studied for its antioxidant properties . It may play a role in reducing oxidative stress, which is a factor in various metabolic disorders. The modulation of oxysterol metabolism by Orlistat could be beneficial in preventing endothelial dysfunction and atherosclerosis .

Pharmacotherapy for Obesity-Related Complications

In clinical settings, Orlistat is often recommended as an adjuvant pharmacotherapy for patients with a body mass index (BMI) of 30 kg/m² or greater, or those with a BMI of 27 kg/m² or greater with obesity-related complications. It is used in conjunction with lifestyle modifications to achieve more significant weight loss .

Cell-Cycle Arrest Research

Orlistat has been observed to affect the retinoblastoma protein pathway , leading to cell-cycle arrest at the G1/S boundary. This application is particularly relevant in cancer research, where controlling the cell cycle can be a strategy to inhibit the proliferation of cancer cells .

Future Directions

Orlistat Tetradecyl Ester is primarily used for weight loss and weight maintenance . It should be used in conjunction with a low-calorie diet and exercise program for maximum effectiveness . As with any medication, future directions would likely involve continued research into its efficacy, potential side effects, and possible improvements or alternatives.

properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFQFEPLLRJNQF-DZUOILHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648097
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orlistat Tetradecyl Ester

CAS RN

686744-60-5
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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